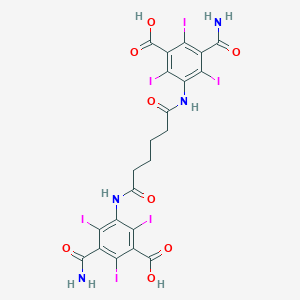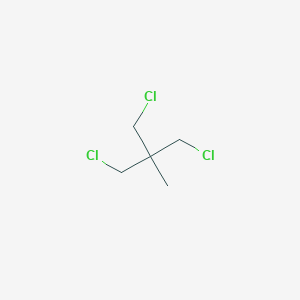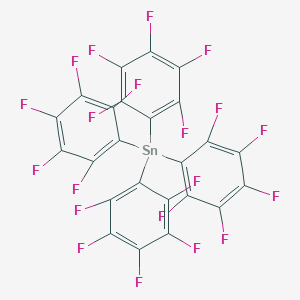
Tetrakis(pentafluorofenil)estannano
Descripción general
Descripción
Synthesis Analysis
The synthesis of Tetrakis(pentafluorophenyl)stannane and related compounds involves multiple steps, including reactions with organosubstituted silanes and sulfur or hexamethyldisilthiane. These compounds are characterized by techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy, providing detailed insights into their chemical structure and composition (Horn & Probst, 1995).
Molecular Structure Analysis
The molecular structure of Tetrakis(pentafluorophenyl)stannane has been studied using X-ray crystallography and NMR spectroscopy. These analyses reveal significant nonplanarity and bond length alternation in its structure, contributing to its unique optical and redox properties (Mishra et al., 2016).
Chemical Reactions and Properties
Tetrakis(pentafluorophenyl)stannane participates in various chemical reactions, including organoboration, which leads to the formation of complex organometallic compounds. These reactions are characterized by their stepwise progression and the formation of products with unique structural features, as evidenced by NMR and X-ray structural analysis (Wrackmeyer et al., 1992).
Physical Properties Analysis
The physical properties of Tetrakis(pentafluorophenyl)stannane, such as its optical and redox characteristics, are closely tied to its molecular structure. The compound exhibits absorption spectra with bands at specific wavelengths, indicating its potential for applications in optical materials and devices (Mishra et al., 2016).
Chemical Properties Analysis
The chemical properties of Tetrakis(pentafluorophenyl)stannane, including its reactivity and stability, are crucial for its applications in organic synthesis and catalysis. Its reactions with nucleophiles and electrophiles demonstrate its versatility as a reagent for the synthesis of complex organic and organometallic compounds (Hyland et al., 2012).
Aplicaciones Científicas De Investigación
Reducción electroquímica de CO2
Tetrakis(pentafluorofenil)estannano: y sus derivados se han estudiado por su potencial como catalizadores en la reducción electroquímica del CO2. Los ligandos fluorados en estos compuestos pueden mejorar significativamente la actividad catalítica, logrando altas frecuencias de recambio para la conversión de CO2 a CO. Esta aplicación es crucial para desarrollar métodos sostenibles para convertir los gases de efecto invernadero en productos químicos útiles .
Síntesis de porfirinas y corrolenos fluorados
El compuesto se utiliza en la síntesis de porfirinas y corrolenos fluorados, que son importantes en varios campos como la catálisis y la ciencia de los materiales. La fluoración puede aumentar la estabilidad oxidativa y disminuir la basicidad del nitrógeno del anillo, lo que lleva a iones metálicos más ácidos de Lewis y deficientes en electrones cuando se quelatan .
Polimerización de olefinas
En el campo de la polimerización de olefinas, This compound sirve como un cocatalizador eficaz. Juega un papel clave en los sistemas catalíticos de metalocenos, influenciando tanto la actividad catalítica como las propiedades del polímero resultante. Esta aplicación es significativa para la producción de materiales poliolefínicos .
Activación de catalizadores de polimerización de olefinas
El compuesto también participa en la preparación de tetrakis(pentafluorofenil)boratos de amonio de alta pureza para la activación de catalizadores de polimerización de olefinas. Estos catalizadores son esenciales para los procesos de polimerización homogénea de olefinas, ofreciendo ventajas sobre los métodos tradicionales de activación in situ .
Sensores ópticos de oxígeno para agua de mar
Los investigadores han explorado el uso de derivados de This compound en el desarrollo de sensores ópticos de oxígeno funcionales para aplicaciones en agua de mar. Las propiedades únicas de estos compuestos, cuando se incorporan en xerogeles, permiten la creación de sistemas de sensores eficientes y estables .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Tetrakis(pentafluorophenyl)stannane is a complex organometallic compound. Similar compounds have been used as catalysts in various chemical reactions .
Mode of Action
For instance, small alkali cations (Li+, Na+) can penetrate the core of similar compounds, while larger cations cannot . This suggests that Tetrakis(pentafluorophenyl)stannane may interact differently with various targets depending on their size and structure.
Biochemical Pathways
Similar compounds have been used in the activation of olefin polymerization catalysts , suggesting that Tetrakis(pentafluorophenyl)stannane may also influence similar biochemical pathways.
Pharmacokinetics
The compound’s large size and complex structure suggest that its bioavailability may be limited .
Result of Action
Given its potential role as a catalyst, it may facilitate certain chemical reactions, thereby influencing the behavior of other molecules in its environment .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tetrakis(pentafluorophenyl)stannane. For instance, the compound’s reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals .
Propiedades
IUPAC Name |
tetrakis(2,3,4,5,6-pentafluorophenyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C6F5.Sn/c4*7-2-1-3(8)5(10)6(11)4(2)9; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBKVGFAMLUKFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)[Sn](C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24F20Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30329892 | |
| Record name | Perfluorotetraphenyltin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30329892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
786.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1065-49-2 | |
| Record name | Perfluorotetraphenyltin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168726 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Perfluorotetraphenyltin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30329892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



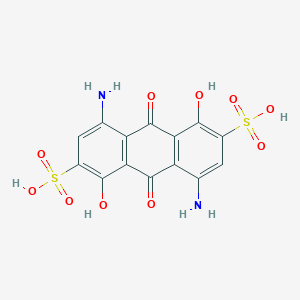
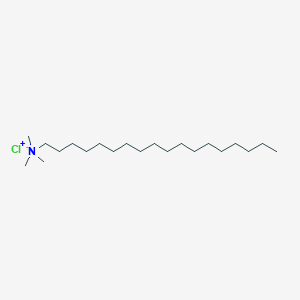
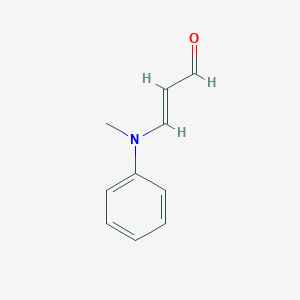
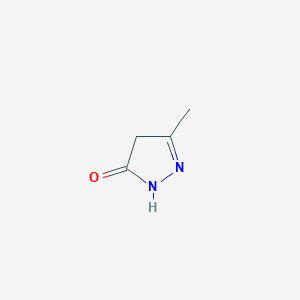

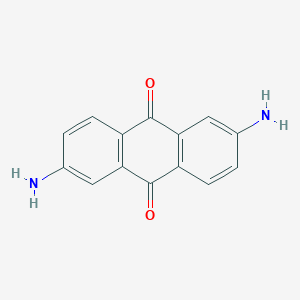
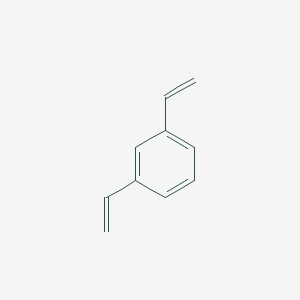

![[Bis(trifluoroacetoxy)iodo]pentafluorobenzene](/img/structure/B87154.png)



